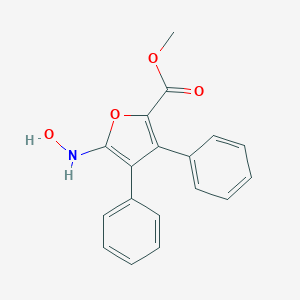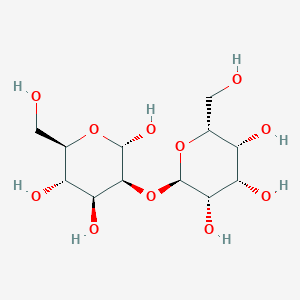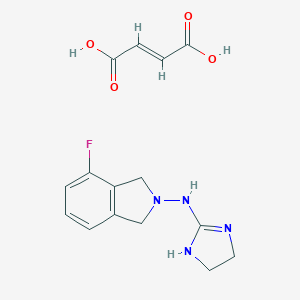
1-(4-Cyanophenyl)-2,5-dimethylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-2,5-dimethylpyrrole (CPDP) is a heterocyclic aromatic compound belonging to the pyrrole family. It is a colorless, crystalline solid with a molecular formula of C11H11N and a molecular weight of 159.22 g/mol. It is insoluble in water and soluble in organic solvents such as ethanol, acetone and chloroform. CPDP is a versatile synthetic intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.
Scientific Research Applications
Molecular Association Studies
- Molecular Association in Thin Films : Research on molecular association of liquid-crystalline cyanophenyl derivatives, such as 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, has been conducted in thin films. These studies, involving low-temperature reflection IR spectroscopy, have shed light on the thermodynamic parameters and factors affecting the dimer stability in the nematic mesophase of these compounds (Shabatina, T., Khasanova, T. V., Vovk, E. V., & Sergeev, G., 1996).
Chemical Reactions and Properties
Reactions with Ketones : Studies have shown that 1-aryl-2,5-dimethylpyrroles, a category which includes this compound, react with acyclic ketones under acid catalysis. This leads to the formation of geminal di-2-pyrrolyl derivatives, highlighting the reactivity and potential applications of these compounds in chemical synthesis (Pushechnikov et al., 2013).
Condensation Products with Diketones : Another study explored the reactions of 1-aryl-4-hydrazinocarbonyl-2-pyrrolidinones with 2,4-pentanedione and 2,5-hexanedione. This research revealed that heating these compounds with 2,5-hexanedione produces 1-substituted 2,5-dimethylpyrroles, demonstrating the potential for synthesizing a variety of chemical structures (Mickevičius & Vaickelionienė, 2008).
Structural Analysis and Synthesis
Synthesis and Structural Characterization : The synthesis and solid-state characterization of cyanophenyl-substituted derivatives, including structures similar to this compound, have been documented. This research provides insights into the crystalline structures and the nature of dimerization in these compounds (Haddon, R., Hicks, R., Oakley, R. T., Palstra, T., & Cordes, A., 1992).
Dipole Moment Study on Gradually Hindered N-Phenylpyrroles : Dipole moment analysis has been conducted on N-phenylpyrrole derivatives, which includes structures like this compound. This research provides valuable information on the N-aryl rotational angles and the molecular properties of these compounds (Lumbroso, H., Bertin, D., & Marschner, F., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of pyrrole derivatives could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs . For example, ultrafine gold nanoparticles stabilized by imidazolium-functionalized cationic covalent triazine frameworks were employed as multifunctional catalysts for a tandem reaction .
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDFKQYZEDOHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396414 |
Source


|
| Record name | 1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119516-86-8 |
Source


|
| Record name | 1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)

![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)


![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)




